![molecular formula C23H15F4N3O2 B2780842 1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-74-0](/img/structure/B2780842.png)

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

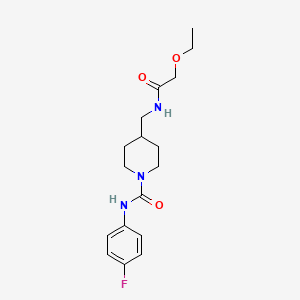

The compound “1-(2-fluorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a trifluoromethylphenyl group, and a naphthyridine group. The presence of these groups suggests that this compound might have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl and trifluoromethylphenyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the fluorobenzyl and trifluoromethylphenyl groups suggests that it might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound relatively stable and resistant to degradation .Applications De Recherche Scientifique

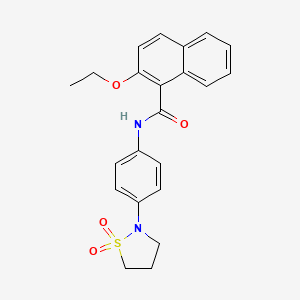

Synthesis and Antibacterial Activity

1-(2-fluorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a compound with a naphthyridine core, is related to a class of molecules that have been explored for their antibacterial properties. Research demonstrates that derivatives of the naphthyridine structure, such as those with various substitutions at key positions, show promising antibacterial activity. For instance, pyridonecarboxylic acids, related to the naphthyridine structure, exhibit significant antibacterial effects against various strains, highlighting the potential of naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).

Synthesis Techniques and Derivative Exploration

The synthesis of naphthyridine derivatives, including those with fluoro and trifluoromethyl groups, involves complex chemical processes that contribute to their biological activity. Techniques such as electrophilic fluorination and intramolecular Friedel-Crafts cyclization have been utilized to synthesize mono- and difluoronaphthoic acids, compounds related to the mentioned naphthyridine derivative. These synthetic methods are crucial for exploring the chemical space around the naphthyridine core and understanding its interactions with biological targets (Tagat et al., 2002).

Cytotoxic Activity and Cancer Research

Further exploration into naphthyridine derivatives reveals their potential in cancer research. Certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally related to the compound , have demonstrated potent cytotoxic activity against cancer cell lines. This suggests the possibility of leveraging the unique structure of naphthyridine derivatives for the development of new anticancer therapies, highlighting the versatility of these compounds in medicinal chemistry (Deady et al., 2005).

Antibacterial and Antifungal Potential

The structural motif of naphthyridine, especially when incorporated with fluorine atoms, has been found to be effective against a range of microbial pathogens. Synthesis and biological evaluation of novel derivatives, such as those incorporating the 1,2,3-triazole moiety, have shown significant antimicrobial activities. This underscores the broad-spectrum potential of naphthyridine-based compounds in addressing various infectious diseases (Jadhav et al., 2017).

Anti-inflammatory Properties

Investigations into naphthyridine derivatives have also uncovered their anti-inflammatory properties. A specific naphthyridine derivative exhibited significant inhibition of pro-inflammatory cytokines, presenting a dual therapeutic potential as both anticancer and anti-inflammatory agents. This highlights the compound's potential in the development of new treatments for inflammatory diseases (Madaan et al., 2013).

Mécanisme D'action

Orientations Futures

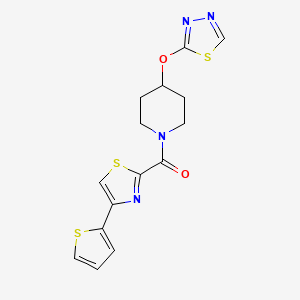

The study and development of fluorinated organic compounds is a vibrant field of research due to their unique properties and potential applications in various areas such as pharmaceuticals and materials science . This compound, with its complex structure and fluorinated groups, could be of interest in these areas.

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F4N3O2/c24-18-9-3-1-6-15(18)13-30-20-14(7-5-11-28-20)12-16(22(30)32)21(31)29-19-10-4-2-8-17(19)23(25,26)27/h1-12H,13H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFWTWKCYFVNPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC=C4C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2780762.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)

![2-{[2-(4-ETHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2780765.png)

![ETHYL 2-{2-[(5-{[(2-FLUOROPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2780768.png)

![1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2780773.png)

![(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2780774.png)

![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)

![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)